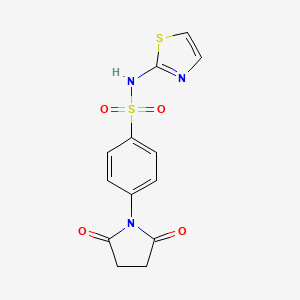

4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide

Descripción

4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a thiazole ring linked to the sulfonamide nitrogen and a 2,5-dioxopyrrolidine substituent at the para position of the benzene ring. Its structural analogs, however, have been studied for anticancer, antimicrobial, and fluorescence properties, providing a basis for comparative analysis.

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c17-11-5-6-12(18)16(11)9-1-3-10(4-2-9)22(19,20)15-13-14-7-8-21-13/h1-4,7-8H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKVENOMAYSHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

The compound 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H11N3O4S2 . It features a benzenesulfonamide core substituted with both a 2,5-dioxopyrrolidin-1-yl group and a thiazol-2-yl group .

Physico-chemical Properties

- Molecular Formula: C13H11N3O4S2

- Molar Mass: 337.37 g/mol

- IUPAC Name: 4-(2,5-dioxopyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

- CAS Number: 36340-57-5

Potential Applications

While the search results do not provide explicit applications of 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide, the search results suggest potential applications based on its structural components:

- Antimicrobial Activity: Compounds containing thiazole moieties often exhibit significant antimicrobial properties. Thiazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Anticancer Activity: Compounds with similar structural features have exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

- Heterocyclic Synthesis: It can be used in the synthesis of thiazole, nicotinonitrile, 1,3,4-thiadiazine, quinoxaline and 1,4-thiazine moieties .

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzenesulfonamide-Thiazole Class

Key analogs differ in substituents at the 4-position of the benzene ring, influencing electronic properties and bioactivity:

Key Observations :

- Schiff Base Analogs: The benzylidene and pyridinylmethylene Schiff base derivatives () exhibit anticancer activity when complexed with Co(II), attributed to their planar structures and metal-binding capacity.

- Antimicrobial vs. Anticancer Activity : The pyrazolyl-diazenyl analog () shows broad-spectrum antimicrobial activity, suggesting that electron-deficient diazenyl groups may disrupt microbial enzymes. In contrast, the target compound’s dioxopyrrolidine group, a cyclic imide, could target eukaryotic proteasomes or kinases, though this remains speculative without direct evidence.

Pharmacological and Physicochemical Properties

Anticancer Activity

- Schiff Base-Co(II) Complexes : These derivatives demonstrated fluorescence properties and apoptosis induction in cancer cells, with IC₅₀ values in the micromolar range . The dioxopyrrolidine group’s electron-withdrawing nature might similarly stabilize charge-transfer interactions in biological systems.

Antimicrobial Activity

- The pyrazolyl-diazenyl analog () exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, likely due to sulfonamide-mediated folate pathway inhibition. The target compound’s dioxopyrrolidine group may alter membrane permeability or target fungal cytochrome P450 enzymes.

Actividad Biológica

4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide, also known by its CAS number 36340-57-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacological properties, and biological activity, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide is with a molecular weight of 337.37 g/mol. The compound features a sulfonamide moiety linked to a thiazole ring and a pyrrolidine derivative, which are known for their biological relevance.

Antimicrobial Activity

Research indicates that derivatives of thiazole and sulfonamide have significant antimicrobial properties. A study highlighted that compounds with similar structures exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole have shown effectiveness comparable to traditional antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Anticonvulsant and Antinociceptive Properties

In vivo studies have demonstrated that related pyrrolidine derivatives possess anticonvulsant and antinociceptive effects. One particular compound in this class exhibited protective activity in several mouse models for seizures and pain . These effects are attributed to the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.

Case Studies

- Antimicrobial Efficacy : A study assessing various thiazole derivatives noted that certain compounds showed minimum inhibitory concentrations (MICs) against clinical isolates of bacteria ranging from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .

- Pharmacological Target : The compound has been identified as a potential target for neuropeptide Y receptor type 1 (NPY1R), suggesting its role in neurological applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.